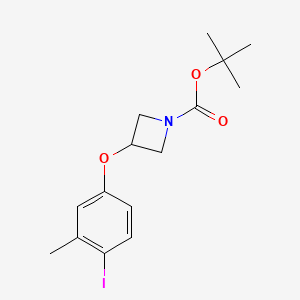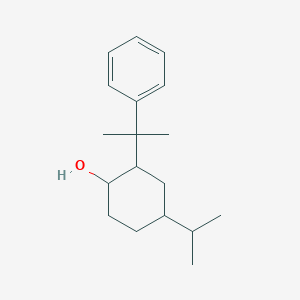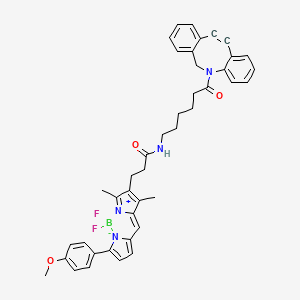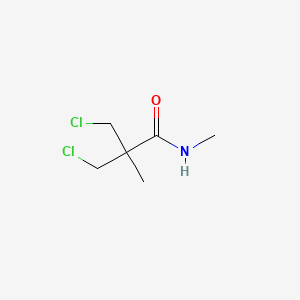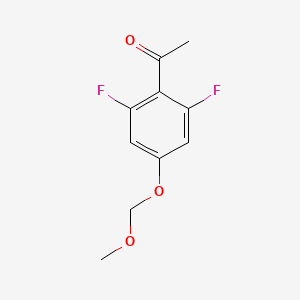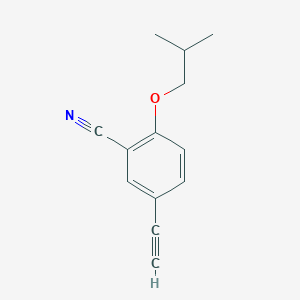
5-Ethynyl-2-isobutoxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethynyl-2-isobutoxybenzonitrile: is an organic compound that belongs to the class of nitriles It is characterized by the presence of an ethynyl group attached to the benzene ring, along with an isobutoxy group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-isobutoxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-isobutoxybenzonitrile and acetylene.
Reaction Conditions: The key step involves the introduction of the ethynyl group to the benzene ring. This can be achieved through a palladium-catalyzed Sonogashira coupling reaction. The reaction is carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods: While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, scaling up of the process, and the use of continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions: 5-Ethynyl-2-isobutoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-ethynyl-2-isobutoxybenzaldehyde.
Reduction: The nitrile group can be reduced to form an amine, resulting in the formation of 5-ethynyl-2-isobutoxybenzylamine.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: 5-Ethynyl-2-isobutoxybenzaldehyde
Reduction: 5-Ethynyl-2-isobutoxybenzylamine
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry: 5-Ethynyl-2-isobutoxybenzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, compounds containing ethynyl groups are often used in click chemistry for labeling and tracking biomolecules. This compound can be used in such applications to study cellular processes and interactions.
Medicine: The compound’s potential as a pharmacophore makes it of interest in medicinal chemistry. It can be used in the design and synthesis of new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-Ethynyl-2-isobutoxybenzonitrile depends on its specific application. In click chemistry, the ethynyl group undergoes a cycloaddition reaction with azides to form stable triazole rings. This reaction is catalyzed by copper(I) ions and is highly specific and efficient. The resulting triazole-linked compounds can be used for various purposes, including biomolecule labeling and drug development.
相似化合物的比较
5-Bromo-2-isobutoxybenzonitrile: Similar structure but with a bromine atom instead of an ethynyl group.
5-Ethynyl-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of an isobutoxy group.
5-Ethynyl-2-isopropoxybenzonitrile: Similar structure but with an isopropoxy group instead of an isobutoxy group.
Uniqueness: 5-Ethynyl-2-isobutoxybenzonitrile is unique due to the presence of both the ethynyl and isobutoxy groups, which confer specific chemical reactivity and potential applications. The ethynyl group allows for click chemistry applications, while the isobutoxy group can influence the compound’s solubility and interaction with other molecules.
属性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
5-ethynyl-2-(2-methylpropoxy)benzonitrile |
InChI |
InChI=1S/C13H13NO/c1-4-11-5-6-13(12(7-11)8-14)15-9-10(2)3/h1,5-7,10H,9H2,2-3H3 |
InChI 键 |
CAPGNEXIWSIUTO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C=C(C=C1)C#C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tetrasodium;(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonate](/img/structure/B13721436.png)
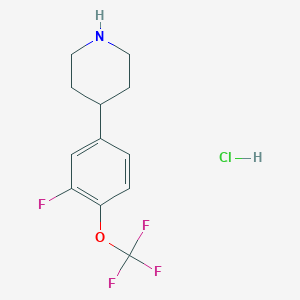

![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde](/img/structure/B13721451.png)
![{2-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13721455.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13721471.png)
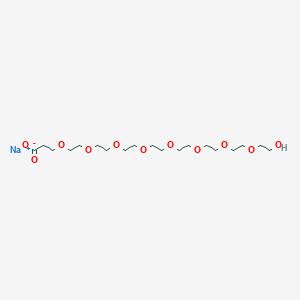
![{2-[4-(2-Amino-ethoxy)-phenyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13721486.png)
